molecular formula C22H31Cl2N5O B14916378 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine

4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine

Cat. No.: B14916378
M. Wt: 452.4 g/mol
InChI Key: GMJLQLFCHOSSHX-CSKARUKUSA-N
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Description

4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tetrazole group, a tert-butyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide, sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield secondary alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . Additionally, its unique structure allows it to interact with biological molecules, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is unique due to its combination of a morpholine ring, a tetrazole group, and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H31Cl2N5O

Molecular Weight

452.4 g/mol

IUPAC Name

4-[2-[1-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]butan-2-yl]morpholine

InChI

InChI=1S/C22H31Cl2N5O/c1-6-22(5,28-11-13-30-14-12-28)20-25-26-27-29(20)19(21(2,3)4)10-8-16-7-9-17(23)15-18(16)24/h7-10,15,19H,6,11-14H2,1-5H3/b10-8+

InChI Key

GMJLQLFCHOSSHX-CSKARUKUSA-N

Isomeric SMILES

CCC(C)(C1=NN=NN1C(/C=C/C2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3

Canonical SMILES

CCC(C)(C1=NN=NN1C(C=CC2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3

Origin of Product

United States

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